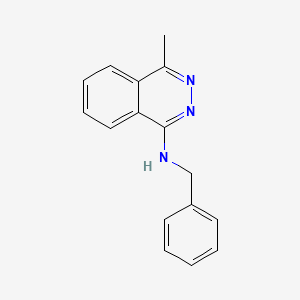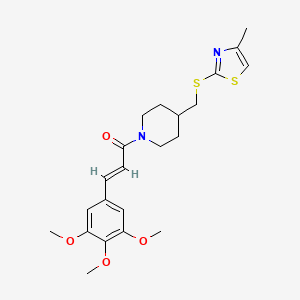
1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, also known as BDHQ, is a synthetic compound that has been increasingly studied for its potential therapeutic applications. BDHQ belongs to the class of quinoline derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Photophysical Properties and Aggregation Enhanced Emission
The study by Srivastava et al. (2016) focused on the synthesis and characterization of 1,8-naphthalimide-based compounds, which form nanoaggregates in aqueous-DMF solution and exhibit aggregation-enhanced emission. The photophysical properties of these compounds were investigated in both solution and solid-state, demonstrating the significant impact of π-π stacking and intermolecular interactions on emission intensity. This research provides insight into the tuning of optical properties in similar quinolinone derivatives, including 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, for potential applications in optoelectronic devices and sensors (Srivastava et al., 2016).
Novel Sigma-2 Receptor Probe Development
Xu et al. (2005) developed and evaluated two benzamide analogues, including this compound derivatives, as sigma-2 receptor probes. The study demonstrated the high affinity of these compounds for sigma-2 receptors, highlighting their potential as tools for studying the role of sigma-2 receptors in various physiological and pathological processes (Xu et al., 2005).
Catalysis and Ligand Applications
Chakka et al. (2011) explored the use of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to this compound, in catalysis as ligands or their precursors. Their study on the molecular and electronic structure of these compounds provides valuable information for the development of novel catalytic systems using similar quinolinone derivatives (Chakka et al., 2011).
Synthesis of Alkaloids
The research by Huang et al. (2004) involved the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines through a one-pot Bischler–Napieralski reaction, followed by oxidative coupling. This methodology is applicable to the synthesis of complex alkaloids and highlights the synthetic utility of quinolinone derivatives like this compound in the preparation of biologically active compounds (Huang et al., 2004).
Fluorinated Heterocycles Synthesis
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. The study provides insights into the synthesis of fluorinated compounds using derivatives of this compound, which could have significant implications for pharmaceutical and agrochemical industries (Wu et al., 2017).
Propiedades
IUPAC Name |
1-benzyl-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-9-11-19(12-10-17)32(28,29)24-16-26(15-18-7-5-4-6-8-18)21-14-23(31-3)22(30-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEMXTSHZVDKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)
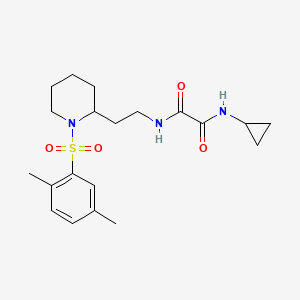

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)
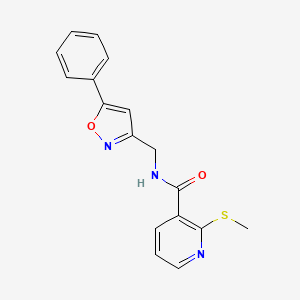
![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)
![Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B2860265.png)
![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)
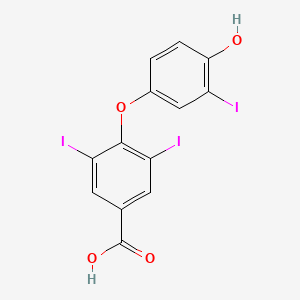
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)

